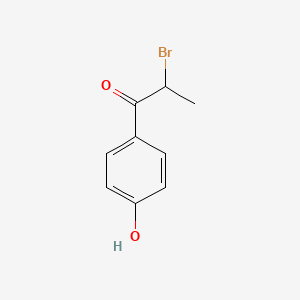

2-Bromo-1-(4-hydroxyphenyl)propan-1-one

Description

Contextualization within Halogenated Ketone Chemistry

Halogenated ketones, particularly α-haloketones, are a well-established class of compounds in organic chemistry. The defining feature of an α-haloketone is the presence of a halogen atom (F, Cl, Br, I) on the carbon atom immediately adjacent to the carbonyl group. The alpha halogenation of ketones is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com

In the case of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one, the bromine atom is located at the alpha position relative to the ketone's carbonyl group. This placement is significant for several reasons:

Increased Electrophilicity : The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom makes the alpha-carbon highly electrophilic and susceptible to attack by nucleophiles.

Reactivity as a Leaving Group : The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the alpha-carbon.

Enol/Enolate Chemistry : The presence of the carbonyl allows for the formation of enol or enolate intermediates, which is often the key step in the mechanism of their formation and subsequent reactions. libretexts.org

The structure of this compound is further distinguished by the 4-hydroxyphenyl group. This phenolic moiety can influence the compound's solubility and electronic properties, and provides an additional site for chemical modification, such as etherification or esterification, further expanding its synthetic potential. cymitquimica.com

| Property | Data |

| IUPAC Name | 2-bromo-1-(4-hydroxyphenyl)-1-propanone |

| CAS Number | 53946-87-5 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Monoisotopic Mass | 227.97859 Da |

| Physical Form | Solid |

| Boiling Point | 339.3ºC |

| Density | 1.532 g/cm³ |

| InChI Key | QQFSREJMXIMHQJ-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. sigmaaldrich.comechemi.comuni.lu

Significance as a Versatile Chemical Synthon in Organic Transformations

A chemical synthon is a molecular unit that serves as a building block in retrosynthetic analysis and practical organic synthesis. This compound is a classic example of a versatile synthon due to its multiple reactive sites. Its utility stems primarily from the reactivity of the α-bromo ketone functionality.

The primary transformations involving this compound include:

Nucleophilic Substitution : The compound is an excellent substrate for Sₙ2 reactions, where a wide variety of nucleophiles (e.g., amines, thiols, azides, cyanides) can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. This is a common strategy for introducing functionality at the α-position of the ketone. For instance, the related compound 2-azido-1-(4-hydroxyphenyl)propan-1-one is listed as a downstream product, indicating a likely synthesis via nucleophilic substitution with an azide (B81097) source. chemsrc.com

Precursor to α,β-Unsaturated Ketones : α-bromo ketones are valuable intermediates for the synthesis of α,β-unsaturated carbonyl compounds through dehydrobromination. libretexts.org This elimination reaction, often carried out with a non-nucleophilic base, introduces a carbon-carbon double bond conjugated to the carbonyl group, forming a new and synthetically useful functional group.

Synthesis of Heterocycles : The bifunctional nature of α-haloketones makes them ideal starting materials for synthesizing various heterocyclic rings, such as thiazoles, imidazoles, and oxazoles, by reacting them with appropriate binucleophilic partners.

The presence of the 4-hydroxyphenyl group adds another layer of versatility. The phenolic hydroxyl can be used as a handle for further derivatization or can direct the regioselectivity of reactions on the aromatic ring. This dual reactivity makes the compound a valuable precursor for creating libraries of complex molecules for applications in medicinal chemistry and materials science. For example, the structurally similar compound 2-bromo-1-(4-hydroxyphenyl)ethanone is widely used in the synthesis of adrenaline-type drugs. researchgate.netnih.gov

Overview of Current Research Landscape and Unaddressed Questions

The current research landscape for this compound appears to be centered on its application as a synthetic intermediate rather than as an end product. Its availability from various chemical suppliers indicates its role as a readily accessible building block for more complex target molecules. sigmaaldrich.comchemsrc.com Research involving this specific compound is likely embedded within broader synthetic programs, particularly in the field of medicinal chemistry where α-haloketones are used to prepare potential therapeutic agents.

While the fundamental reactivity of α-bromo ketones is well-understood, several areas remain open for exploration:

Asymmetric Transformations : Developing catalytic asymmetric methods to react with the prochiral center of this compound would be a significant advancement, allowing for the stereocontrolled synthesis of chiral molecules, which is of paramount importance in drug discovery.

Novel Multi-Component Reactions : Designing new multi-component reactions that utilize the unique combination of functional groups in this synthon could provide rapid access to novel and complex molecular scaffolds.

Photochemical and Electrochemical Reactivity : A deeper investigation into the photochemical and electrochemical behavior of this compound could unlock new reaction pathways that are not accessible through traditional thermal methods, potentially leading to more sustainable and efficient synthetic routes.

Applications in Bioconjugation : The reactivity of the α-bromo ketone moiety towards nucleophilic side chains of amino acids (like cysteine or histidine) could be explored for its potential use in bioconjugation chemistry, for example, in labeling proteins or developing covalent inhibitors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFSREJMXIMHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504370 | |

| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53946-87-5 | |

| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathway Optimization

Direct Bromination Approaches

The most direct route to 2-Bromo-1-(4-hydroxyphenyl)propan-1-one involves the α-bromination of its immediate precursor, 1-(4-hydroxyphenyl)propan-1-one, also known as 4-hydroxypropiophenone. This method focuses on the selective introduction of a bromine atom at the carbon atom adjacent to the carbonyl group. The success of this approach hinges on careful optimization of the reaction environment to favor the desired product and minimize side reactions.

Optimization of Bromination Conditions (e.g., Temperature, Solvent, Stoichiometry)

The optimization of reaction conditions is paramount in the α-bromination of aryl ketones. The process is typically acid-catalyzed, proceeding through an enol intermediate. organic-chemistry.orglibretexts.org The choice of solvent, temperature, and catalyst can significantly influence both the reaction rate and the product distribution.

For the bromination of propiophenone (B1677668), a close analog lacking the hydroxyl group, heating the reaction mixture to 65-70°C for approximately two to three hours has been shown to be effective. google.com The solvent plays a crucial role in directing the reaction pathway, especially for substrates containing a highly activated aromatic ring like 4-hydroxypropiophenone. For instance, using methanol (B129727) as a solvent in the presence of an acidic catalyst like acidic Al₂O₃ tends to favor α-bromination. nih.gov Conversely, employing a more polar aprotic solvent like acetonitrile (B52724) with a neutral catalyst can lead to undesired bromination on the electron-rich aromatic ring. nih.gov Stoichiometry is also critical; typically, a slight excess of the brominating agent is used to ensure complete conversion of the starting material.

Table 1: Effect of Reaction Parameters on the Direct Bromination of 4-Hydroxypropiophenone

| Parameter | Condition A | Condition B | Predominant Product | Rationale |

|---|---|---|---|---|

| Catalyst | Acidic (e.g., HBr, TsOH) | Neutral | α-Bromoketone | Promotes enol formation for α-substitution. organic-chemistry.org |

| Solvent | Methanol | Acetonitrile | α-Bromoketone | Favors α-bromination for activated ketones. nih.gov |

| Temperature | 60-70°C | Room Temperature | Higher Yield/Faster Rate | Provides activation energy for the reaction. google.com |

Exploration of Various Brominating Reagents (e.g., Br₂, NBS)

A variety of reagents can be employed to achieve the α-bromination of the propiophenone precursor. The selection of the brominating agent is often a balance between reactivity, selectivity, and handling safety.

Molecular Bromine (Br₂) : This is the most traditional brominating agent. It is typically used in a solvent like acetic acid, often with acid catalysis to facilitate the formation of the enol intermediate which then acts as the nucleophile. organic-chemistry.orgresearchgate.net While effective, Br₂ is a hazardous and corrosive liquid, requiring careful handling.

N-Bromosuccinimide (NBS) : NBS is a solid, crystalline compound that serves as a safer and more convenient source of electrophilic bromine. nih.gov It is frequently used for α-bromination of carbonyl derivatives, often in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). libretexts.orggoogle.com The reaction using NBS can be performed under milder conditions compared to those using liquid bromine. chemrxiv.org

Other Reagents : Alternative brominating systems have also been explored. These include copper(II) bromide (CuBr₂), which can offer different chemoselectivity, and systems that generate bromine in situ, such as the combination of an oxidizing agent (e.g., H₂O₂) with a bromide source (e.g., HBr). google.comresearchgate.net Pyridine hydrobromide perbromide is another solid, stable reagent that has been used for the α-bromination of acetophenone (B1666503) derivatives. nih.gov

Table 2: Comparison of Common Brominating Reagents for α-Bromination

| Reagent | Formula | Physical State | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Molecular Bromine | Br₂ | Liquid | Acetic Acid, H⁺ catalyst | Low cost, high reactivity | Highly corrosive and toxic, low selectivity nih.govnih.gov |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | CCl₄ or CH₃CN, acid catalyst | Safer to handle, higher selectivity | More expensive than Br₂ google.comchemrxiv.org |

| Copper(II) Bromide | CuBr₂ | Solid | Reflux in CH₃CN/EtOAc | Can offer different regioselectivity researchgate.net | Stoichiometric copper waste |

Regioselectivity and Stereoselectivity Studies in Bromination

Regioselectivity : A significant challenge in the bromination of 1-(4-hydroxyphenyl)propan-1-one is achieving regioselectivity for the α-carbon of the keto group over the aromatic ring. The hydroxyl group is a strong activating group, making the ortho positions of the phenyl ring susceptible to electrophilic aromatic substitution. brainly.com

Controlling the reaction conditions is key to directing the bromination to the desired α-position. Acid-catalyzed α-halogenation proceeds via an enol intermediate. libretexts.org The rate-determining step is often the formation of this enol. By promoting enolization while suppressing electrophilic attack on the ring, α-selectivity can be achieved. Research on related aralkyl ketones has shown that the choice of solvent and catalyst is critical. For ketones with highly activating groups like a 4'-hydroxy group, using a protic solvent like methanol with an acidic catalyst (acidic Al₂O₃) favors α-bromination. In contrast, using a polar aprotic solvent like acetonitrile with a neutral catalyst promotes nuclear bromination on the aromatic ring. nih.gov

Stereoselectivity : The target compound, this compound, possesses a chiral center at the C-2 position. Therefore, its synthesis from an achiral precursor results in a racemic mixture of two enantiomers. The acid-catalyzed bromination mechanism, which proceeds through a planar enol intermediate, does not typically induce stereoselectivity, leading to an equal mixture of the (R)- and (S)-enantiomers. libretexts.org

While organocatalytic methods have been developed for the asymmetric α-bromination of some ketones and aldehydes, achieving high enantioselectivity, specific studies detailing a stereoselective synthesis for this compound are not widely documented. rsc.org The development of a stereoselective bromination for this specific substrate would represent a significant synthetic advancement.

Multi-Step Synthetic Strategies

Multi-step pathways offer alternative routes to this compound, often starting from more readily available precursors. These strategies provide flexibility but require additional synthetic transformations.

Derivatization from Precursor Propanone Derivatives

This approach centers on the synthesis and subsequent modification of the key intermediate, 1-(4-hydroxyphenyl)propan-1-one. The synthesis of this precursor is a critical first step before the direct bromination methods described in section 2.1 can be applied.

A common and effective method for synthesizing aryl ketones like 1-(4-hydroxyphenyl)propan-1-one is the Friedel-Crafts acylation. rsc.orgnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For this specific precursor, the synthesis would likely involve the reaction of phenol (B47542) with either propionyl chloride or propionic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction must be carefully controlled to favor acylation at the para position relative to the hydroxyl group.

Approaches Involving Acetophenone Analogs

An alternative multi-step strategy involves starting with a more common C₂ synthon, 4-hydroxyacetophenone, and extending the carbon chain before bromination. This circumvents the need to perform a Friedel-Crafts reaction with a C₃ acylating agent.

A plausible chemical pathway would involve the α-methylation of 4-hydroxyacetophenone's enolate to form 1-(4-hydroxyphenyl)propan-1-one, which could then be brominated. This requires careful selection of a base and methylating agent to avoid O-methylation of the phenolic hydroxyl group. Alternatively, enzymatic conversions have been noted where a monooxygenase from Pseudomonas putida can act on 4-hydroxypropiophenone, though its synthetic utility from the acetophenone analog is part of a broader metabolic pathway study. nih.govnih.gov These multi-step approaches, while potentially longer, can be advantageous if the starting acetophenone derivative is more accessible or economical than the corresponding propiophenone.

Investigation of Green Chemistry Principles in Synthesis

The pursuit of environmentally benign synthetic pathways for this compound is centered on minimizing waste, reducing energy consumption, and utilizing safer chemical alternatives. Key to this endeavor is the application of green chemistry principles, which provide a framework for designing more sustainable chemical processes.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as these substances are often toxic, flammable, and contribute to air pollution. Solvent-free synthesis, also known as solid-state or neat synthesis, offers a compelling alternative. Two promising solvent-free techniques for the synthesis of α-bromoketones are mechanochemistry and microwave-assisted synthesis.

Mechanochemistry: This approach utilizes mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. nih.gov The energy input from the mechanical action can lower the activation energy of the reaction, often eliminating the need for solvents and high temperatures. For the synthesis of this compound, a potential mechanochemical approach would involve the solid-state grinding of the precursor, 1-(4-hydroxyphenyl)propan-1-one, with a solid brominating agent like N-bromosuccinimide (NBS). This method avoids the use of hazardous solvents and can lead to shorter reaction times and higher yields. Research on other systems has demonstrated the feasibility of this approach for the bromination of various organic compounds. ontosight.ai

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to rapidly and efficiently heat reaction mixtures. This targeted heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. The synthesis of chalcone (B49325) analogs from 4-hydroxyacetophenone has been successfully demonstrated using microwave irradiation, highlighting the applicability of this technology to similar phenolic ketones. mdpi.com A plausible microwave-assisted synthesis of this compound would involve the irradiation of a mixture of 1-(4-hydroxyphenyl)propan-1-one and a brominating agent, potentially in the absence of a solvent or with a green solvent like water or ethanol.

Table 1: Comparison of Solvent-Free Methodologies for α-Bromination

| Methodology | Principles | Potential Advantages for Synthesizing this compound |

| Mechanochemistry | Use of mechanical force (grinding, milling) to drive reactions in the solid state. nih.gov | Avoids bulk solvents, reduces waste, can be performed at room temperature, potentially shorter reaction times. |

| Microwave-Assisted | Use of microwave irradiation for rapid and efficient heating. | Significant reduction in reaction time, improved yields, potential for solvent-free conditions or use of green solvents. mdpi.com |

Catalytic Systems for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce the energy requirements of a chemical process. The development of efficient and reusable catalytic systems for the bromination of phenolic ketones is an active area of research.

Heterogeneous Catalysts: Solid catalysts that are in a different phase from the reactants offer significant advantages in terms of separation and reusability. For the α-bromination of 1-(4-hydroxyphenyl)propan-1-one, a variety of solid acid and base catalysts could be employed. For instance, layered double hydroxides (LDHs) have been shown to be effective catalysts for the regioselective monobromination of phenols. colab.ws These materials are readily prepared, environmentally benign, and can be easily recovered and reused, making them a sustainable option.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes that catalyze the oxidation of halides, which can then be used for the halogenation of organic substrates. The use of a VHPO for the bromination of 1-(4-hydroxyphenyl)propan-1-one would represent a highly sustainable approach, as the reaction could be carried out in water at ambient temperature with high selectivity.

Table 2: Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example | Key Features and Potential Benefits |

| Heterogeneous Catalyst | Layered Double Hydroxides (LDHs) | Solid, easily separable, reusable, environmentally friendly, promotes regioselectivity. colab.ws |

| Biocatalyst | Vanadium-dependent Haloperoxidases (VHPOs) | High selectivity, operates under mild aqueous conditions, biodegradable, sustainable. |

Atom Economy and Reaction Sustainability

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates a more sustainable process with less waste generation.

To illustrate the importance of atom economy, consider a conventional synthesis of this compound from its precursor, 1-(4-hydroxyphenyl)propan-1-one, using molecular bromine (Br₂) as the brominating agent.

Reaction: C₉H₁₀O₂ + Br₂ → C₉H₉BrO₂ + HBr

To calculate the atom economy for this reaction, we use the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of C₉H₉BrO₂ = 229.07 g/mol

Molecular Weight of C₉H₁₀O₂ = 150.17 g/mol

Molecular Weight of Br₂ = 159.81 g/mol

Atom Economy (%) = (229.07 / (150.17 + 159.81)) x 100 = 73.9%

This calculation reveals that even with a 100% yield, a significant portion of the reactant mass (26.1%) is converted into a byproduct, hydrogen bromide (HBr), which is often considered waste.

Green chemistry approaches aim to improve atom economy by designing reactions where more of the reactant atoms are incorporated into the final product. For instance, catalytic addition reactions, where a bromine atom is added across a double bond, can theoretically achieve 100% atom economy. While not directly applicable to the synthesis from 1-(4-hydroxyphenyl)propan-1-one, this highlights the principle of designing more atom-economical synthetic routes from different starting materials.

Table 3: Atom Economy of a Conventional Bromination Reaction

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(4-hydroxyphenyl)propan-1-one | C₉H₁₀O₂ | 150.17 |

| Bromine | Br₂ | 159.81 |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₉BrO₂ | 229.07 |

| Hydrogen Bromide | HBr | 80.91 |

| Atom Economy | 73.9% |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the α-Bromine Center

The substitution of the bromine atom is a cornerstone of the reactivity of α-haloketones. These reactions typically proceed through either an S(_N)1 (substitution nucleophilic unimolecular) or S(_N)2 (substitution nucleophilic bimolecular) mechanism.

While specific mechanistic studies for 2-Bromo-1-(4-hydroxyphenyl)propan-1-one are not extensively documented, its behavior can be inferred from the general principles governing α-haloketones. The α-carbon in this molecule is secondary, which is a borderline case that can undergo substitution via either S(_N)1 or S(_N)2 pathways depending on the reaction conditions.

S(_N)2 Pathway : This mechanism involves a one-step process where the nucleophile attacks the α-carbon at the same time as the bromide ion departs. This concerted mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the S(_N)2 pathway would be promoted by nucleophiles such as iodide, cyanide, or primary amines in solvents like acetone (B3395972) or dimethylformamide (DMF). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Pathway : This two-step mechanism involves the initial, slow departure of the bromide leaving group to form a secondary carbocation intermediate. This carbocation is planar and can be attacked by a nucleophile from either face. The S(_N)1 pathway is favored by weak nucleophiles (which are often the solvent, in a process called solvolysis) and polar protic solvents, such as water or ethanol, which can stabilize the carbocation intermediate through solvation. The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the substrate. The presence of the adjacent carbonyl group can somewhat destabilize a neighboring carbocation due to its electron-withdrawing nature, which might disfavor the S(_N)1 pathway compared to a simple secondary alkyl halide. However, the para-hydroxyl group on the phenyl ring is an electron-donating group, which can help stabilize the carbocation through resonance.

The choice between these two pathways is a delicate balance of the nucleophile's strength, solvent polarity, and the stability of the potential carbocation intermediate.

This compound is expected to react with a wide array of nucleophiles to form a variety of substituted products. The general reaction scheme involves the replacement of the bromine atom with the incoming nucleophilic group.

| Nucleophile Type | Example Nucleophile | Reagent Example | Expected Product Structure |

| Oxygen-Based | Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Hydroxy-1-(4-hydroxyphenyl)propan-1-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-(4-hydroxyphenyl)propan-1-one | |

| Carboxylate | Sodium Acetate (CH₃COONa) | 1-(4-Hydroxyphenyl)-1-oxopropan-2-yl acetate | |

| Nitrogen-Based | Amine | Methylamine (B109427) (CH₃NH₂) | 2-(Methylamino)-1-(4-hydroxyphenyl)propan-1-one |

| Azide (B81097) | Sodium Azide (NaN₃) | 2-Azido-1-(4-hydroxyphenyl)propan-1-one | |

| Sulfur-Based | Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(4-Hydroxyphenyl)-2-(phenylthio)propan-1-one |

| Thiourea | Thiourea (SC(NH₂)₂) | Isothiouronium salt intermediate | |

| Carbon-Based | Cyanide | Sodium Cyanide (NaCN) | 2-Cyano-1-(4-hydroxyphenyl)propan-1-one |

| Enolate | Enolate of Malonic Ester | Diethyl 2-(1-(4-hydroxyphenyl)-1-oxopropan-2-yl)malonate |

These reactions are fundamental in synthetic organic chemistry for building more complex molecules. For instance, reaction with primary amines like methylamine is a key step in the synthesis of ephedrine (B3423809) analogues. researchgate.net

Both steric and electronic factors significantly influence the rate and mechanism of nucleophilic substitution on this compound.

Steric Factors : The α-carbon is attached to a methyl group and a 4-hydroxyphenylcarbonyl group. While not excessively bulky, these groups do present some steric hindrance to the backside attack required for an S(_N)2 reaction. Bulky nucleophiles will react more slowly than smaller ones. For the S(_N)1 pathway, steric hindrance is less of a factor for the incoming nucleophile as it attacks a planar carbocation. In fact, steric strain in the starting material can sometimes accelerate an S(_N)1 reaction by promoting the departure of the leaving group.

Electronic Factors : The electronic nature of the substrate plays a crucial role.

The carbonyl group is strongly electron-withdrawing, which increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This effect generally accelerates S(_N)2 reactions.

The para-hydroxyl group on the phenyl ring is an electron-donating group. Through resonance, it can increase the electron density in the aromatic ring, which can be relayed to the carbonyl group. More importantly, it can help stabilize the carbocation intermediate that would be formed in an S(_N)1 reaction, potentially making this pathway more viable than for an unsubstituted phenyl ring.

Transformations of the Carbonyl Group

The carbonyl group of this compound is a site for various chemical transformations, most notably reduction and condensation reactions.

The ketone functionality can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohols : The reduction of the ketone to a secondary alcohol, 1-(4-hydroxyphenyl)-2-bromopropan-1-ol, can be achieved using metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent to yield the alcohol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also readily reduces ketones to alcohols. openochem.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step to protonate the alkoxide intermediate. libretexts.org

Reduction to Alkanes : Complete reduction of the carbonyl group to a CH₂ group (deoxygenation) requires more forceful conditions.

Clemmensen Reduction : This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. These harsh acidic conditions might not be suitable for this compound due to potential side reactions involving the bromine or phenol (B47542) group.

Wolff-Kishner Reduction : This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a base to yield the alkane. This method is performed under strongly basic conditions.

Ketones react with primary amines and their derivatives to form imines (Schiff bases) and related compounds through a condensation reaction, which involves the elimination of a water molecule.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. This intermediate is then protonated on the oxygen by an acid catalyst, allowing it to leave as water and form the C=N double bond of the imine. The reaction is typically pH-dependent, with optimal rates often found under mildly acidic conditions.

| Reagent Type | Reagent Example | Product Type |

| Primary Amine | Aniline (C₆H₅NH₂) | Imine (Schiff Base) |

| Hydroxylamine | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine | Hydrazine (N₂H₄) | Hydrazone |

| Substituted Hydrazine | Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

| Semicarbazide | Semicarbazide (NH₂NHCONH₂) | Semicarbazone |

These condensation reactions are reversible and are often used to form crystalline derivatives of ketones for characterization purposes. The formation of a hydrazone is the first step in the Wolff-Kishner reduction mentioned previously.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a significant site of reactivity, enabling various modifications such as etherification, esterification, and oxidative transformations.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide is central to etherification and esterification reactions.

Etherification: In a classic Williamson ether synthesis, the phenoxide can react with alkyl halides (e.g., methyl iodide) to form ethers. For instance, methylation of the hydroxyl group yields 2-Bromo-1-(4-methoxyphenyl)propan-1-one. This transformation is crucial for altering the compound's solubility and electronic properties, and is often used as a protective strategy. researchgate.net

Esterification: Phenols can be converted to esters by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine). Reaction with acetyl chloride, for example, would yield 4-(1-bromo-1-oxopropan-2-yl)phenyl acetate.

Table 2: Etherification and Esterification of the Phenolic Hydroxyl Group

| Reagent | Product Type | Example Product |

|---|---|---|

| Methyl Iodide (CH₃I) / Base | Ether | 2-Bromo-1-(4-methoxyphenyl)propan-1-one |

| Acetyl Chloride (CH₃COCl) / Pyridine | Ester | 4-(1-bromo-1-oxopropan-2-yl)phenyl acetate |

| Benzyl (B1604629) Bromide (BnBr) / Base | Ether | 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one |

Phenolic hydroxyl groups are susceptible to oxidation, though the reactions can be complex and lead to a variety of products. Depending on the oxidant and reaction conditions, phenols can be oxidized to quinones or undergo oxidative coupling to form polymeric materials. Strong oxidizing agents can potentially lead to the degradation of the aromatic ring. The presence of the α-bromo ketone moiety adds complexity, and such transformations must be approached with careful selection of reagents to avoid undesired side reactions.

To perform selective reactions on other parts of the molecule, the reactive phenolic hydroxyl group often requires protection. The protection of hydroxyls is mainly achieved by converting them into ethers or esters. highfine.com

Common protecting groups for phenols include:

Methyl Ethers: Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide with a base (e.g., NaH). highfine.com They are robust but can be cleaved using strong reagents like boron tribromide (BBr₃). highfine.com

Benzyl Ethers (Bn): Formed using benzyl bromide (BnBr) with a base. This group is stable to many conditions but can be readily removed by catalytic hydrogenolysis.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) are widely used. They are introduced using silyl chlorides (e.g., TBDMSCl) and a base like imidazole. Their stability is pH-dependent, and they are typically removed under acidic conditions or with a fluoride (B91410) source like TBAF.

Alkoxy Alkyl Ethers: Methoxymethyl (MOM) ether is a common example, introduced with MOMCl and a base. Deprotection is achieved under acidic conditions. highfine.com

Table 3: Protection and Deprotection of the Phenolic Hydroxyl Group

| Protecting Group | Protection Reagent | Deprotection Condition |

|---|---|---|

| Methyl (Me) | CH₃I or (CH₃)₂SO₄ / Base | BBr₃ |

| Benzyl (Bn) | BnBr / Base | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl (TBS) | TBDMSCl / Imidazole | H⁺ or F⁻ (e.g., TBAF) |

| Methoxymethyl (MOM) | MOMCl / Base (e.g., DIEA) | Acid (e.g., HCl) |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring itself can undergo substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present.

Hydroxyl Group (-OH): A powerful activating group that donates electron density to the ring through resonance. It is an ortho, para-director.

Acyl Group (-C(=O)R): A deactivating group that withdraws electron density from the ring. It is a meta-director.

The strongly activating hydroxyl group dominates the directing effect. Since the para position is already occupied by the acyl group, electrophilic substitution is strongly directed to the two equivalent ortho positions (C3 and C5) relative to the hydroxyl group.

A common example is further halogenation. The electrophilic aromatic bromination of phenols can be achieved with reagents like N-bromosuccinimide (NBS). nih.gov Reaction of this compound with NBS would be expected to yield 2-Bromo-1-(3-bromo-4-hydroxyphenyl)propan-1-one as the major product.

Table 4: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Position of Substitution |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | ortho, para-director | C3, C5 |

| -C(=O)CH(Br)CH₃ (Acyl) | Deactivating | meta-director | C2, C6 (relative to acyl) |

| Overall Outcome | The activating -OH group directs substitution to the C3 and C5 positions. |

Investigations into Ring Activation and Deactivation

The hydroxyl group at the para position is a potent activating group. Through its strong positive mesomeric effect (+M), the oxygen atom donates lone pair electron density to the aromatic ring, increasing the nucleophilicity of the ortho and para positions. This effect generally outweighs its negative inductive effect (-I) due to the high electronegativity of oxygen.

Conversely, the propanoyl group (-C(O)CH₂CH₃) is a deactivating group. The carbonyl group is strongly electron-withdrawing due to both a negative inductive effect (-I) and a negative mesomeric effect (-M). This deactivation is most pronounced at the ortho and para positions, making the meta position relatively more reactive towards electrophiles.

The bromine atom attached to the alpha-carbon of the propanoyl group has an indirect influence on the aromatic ring's reactivity. Its primary role is in the reactivity of the side chain. However, halogens directly attached to an aromatic ring are generally considered deactivating groups due to their strong negative inductive effect (-I), which outweighs their weaker positive mesomeric effect (+M). In this molecule, the bromine is not directly attached to the ring, so its electronic influence on the ring is transmitted through the carbonyl group.

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Ring | Directing Influence |

| Hydroxyl (-OH) | 4 | -I (weak) | +M (strong) | Activating | Ortho, Para |

| Propanoyl (-C(O)CH₂CH₃) | 1 | -I (strong) | -M (strong) | Deactivating | Meta |

Rearrangement and Fragmentation Reactions

"this compound," as an α-halo ketone, is susceptible to specific rearrangement and fragmentation reactions, which are crucial in understanding its chemical behavior and for its structural elucidation.

Rearrangement Reactions: The Favorskii Rearrangement

One of the most characteristic reactions of α-halo ketones is the Favorskii rearrangement. This reaction occurs in the presence of a base (e.g., hydroxide or alkoxide) and leads to the formation of a carboxylic acid derivative, typically with a rearranged carbon skeleton. For "this compound," the reaction would proceed as follows:

Enolate Formation: A base abstracts the acidic α'-proton (from the methyl group) to form an enolate.

Cyclopropanone (B1606653) Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion and forming a strained cyclopropanone intermediate.

Nucleophilic Attack: A nucleophile (e.g., hydroxide ion) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of one of the C-C bonds of the cyclopropanone ring to form a more stable carbanion.

Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid product.

The expected product from the Favorskii rearrangement of "this compound" would be 2-(4-hydroxyphenyl)propanoic acid.

Fragmentation Reactions

In mass spectrometry, "this compound" is expected to undergo characteristic fragmentation pathways that are useful for its identification. The most common fragmentation patterns for ketones include α-cleavage and the McLafferty rearrangement.

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For the target molecule, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a 4-hydroxyphenyl radical and a [CH₃CH(Br)C≡O]⁺ cation.

Cleavage of the bond between the carbonyl carbon and the α-carbon, resulting in the formation of a 4-hydroxybenzoyl cation and a CH₃CH(Br)• radical.

McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen atom available for transfer to the carbonyl oxygen. In "this compound," there are no γ-hydrogens on the alkyl chain, so a classical McLafferty rearrangement is not expected. However, other complex rearrangements and fragmentations involving the phenyl ring and the bromine atom can occur.

The presence of the bromine atom would also lead to a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted Major Mass Spectrometry Fragments

| Fragmentation Pathway | Proposed Fragment Ion | Predicted m/z |

| Molecular Ion | [C₉H₉BrO₂]⁺ | 228/230 |

| α-Cleavage (loss of 4-hydroxyphenyl radical) | [CH₃CH(Br)CO]⁺ | 151/153 |

| α-Cleavage (loss of bromoethyl radical) | [HOC₆H₄CO]⁺ | 121 |

| Loss of Br• | [C₉H₉O₂]⁺ | 149 |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one provide a complete map of the proton and carbon environments within the molecule. The chemical shifts are influenced by the electronic effects of the substituents, including the hydroxyl group, the carbonyl group, and the bromine atom.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the hydroxyl proton. The aromatic protons on the p-substituted phenyl ring typically appear as two doublets, a characteristic AA'BB' system. The methine proton (CH-Br) is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupling to the single methine proton. The phenolic hydroxyl proton (OH) usually appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all nine carbon atoms in the molecule. The carbonyl carbon (C=O) is typically found significantly downfield. The aromatic carbons show distinct signals, with the carbon bearing the hydroxyl group and the carbon ipso to the carbonyl group having characteristic shifts. The carbon attached to the bromine (C-Br) and the methyl carbon (CH₃) will have signals in the aliphatic region of the spectrum. The electronegativity of the attached atoms is a key factor in determining the chemical shift. docbrown.info

Predicted NMR Spectral Data The following data is predicted based on the analysis of structurally similar compounds.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | - | ~195-200 |

| C-OH (Aromatic) | - | - | ~160-165 |

| CH (Aromatic, ortho to C=O) | ~7.8-8.0 | Doublet | ~130-132 |

| CH (Aromatic, ortho to OH) | ~6.8-7.0 | Doublet | ~115-117 |

| C-C=O (Aromatic) | - | - | ~128-130 |

| CH-Br | ~5.2-5.4 | Quartet | ~40-45 |

| CH₃ | ~1.8-2.0 | Doublet | ~20-25 |

| OH | Variable | Broad Singlet | - |

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity and spatial relationships, which are crucial for confirming the structure of this compound. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, a cross-peak would be observed between the methine proton (CH-Br) and the methyl (CH₃) protons, confirming their adjacent relationship (a 3-bond coupling). emerypharma.com It would also show correlations between adjacent aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J coupling). youtube.com This spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, the methyl proton signals to the methyl carbon signal, and the signals of the aromatic protons to their respective aromatic carbons. This allows for the unambiguous assignment of each protonated carbon. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for piecing together the molecular skeleton. youtube.com Key correlations would include:

From the methyl protons to the methine carbon and the carbonyl carbon.

From the methine proton to the methyl carbon, the carbonyl carbon, and the ipso-aromatic carbon.

From the aromatic protons (ortho to the carbonyl) to the carbonyl carbon and other aromatic carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For a small molecule like this, its utility might be in confirming through-space proximity between, for example, the methine proton and the aromatic protons ortho to the carbonyl group, providing conformational information.

While solution NMR characterizes molecules in a dynamic, solvated state, solid-state NMR (ssNMR) provides atomic-level information on the structure, conformation, and packing of molecules in their crystalline or amorphous solid forms. st-andrews.ac.uk Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. researchgate.netemory.edu For this compound, ssNMR could be used to:

Determine the conformation of the propanone side chain relative to the phenyl ring in the crystal lattice.

Identify distinct molecules in the asymmetric unit of a crystal, as they may exhibit different chemical shifts. researchgate.net

Characterize intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which influences the crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₉BrO₂), HRMS is critical for confirming its atomic composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. docbrown.info This results in two molecular ion peaks (M and M+2) separated by two mass units.

Molecular Mass Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | echemi.comnih.gov |

| Molecular Weight | 229.07 g/mol | echemi.com |

| Monoisotopic Mass | 227.97859 Da | echemi.comuni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to separate compounds and analyze their fragmentation patterns. nih.govresearchgate.net The fragmentation of this compound in the mass spectrometer provides valuable structural information. The process typically begins with the ionization of the molecule to form a molecular ion [M]⁺•. docbrown.info

Key fragmentation pathways can be predicted based on the structure:

α-Cleavage: The bond between the carbonyl group and the adjacent chiral carbon is a likely point of cleavage. This can lead to two primary fragment ions:

The formation of the 4-hydroxyphenylacylium ion ([HOC₆H₄CO]⁺) at m/z 121.

Loss of the 4-hydroxyphenylacylium radical, resulting in the [CH₃CHBr]⁺• ion.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in an [M-Br]⁺ ion.

Other Fragmentations: Subsequent losses of small neutral molecules like carbon monoxide (CO) from acylium ions are also common fragmentation pathways observed in ketones. nih.gov

The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the analysis of similar α-haloketones and substituted propiophenones. nih.gov

Key functional groups in this compound and their expected FTIR absorption regions include:

O-H Stretch: The phenolic hydroxyl group (-OH) is expected to show a broad and strong absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear as multiple weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations from the methyl (-CH₃) and methine (-CH) groups of the propane (B168953) chain are expected in the 2850-3000 cm⁻¹ range.

C=O Stretch: The carbonyl (ketone) group is one of the most characteristic absorptions. For an α-brominated aromatic ketone, the C=O stretching frequency is typically found in the range of 1680-1700 cm⁻¹. The presence of the electron-withdrawing bromine atom on the alpha-carbon can slightly increase the frequency compared to an unsubstituted propiophenone (B1677668).

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1300 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 500-700 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Ketone C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Phenolic C-O | Stretching | 1200 - 1300 | Strong |

| C-Br | Stretching | 500 - 700 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the C-Br bond.

Expected Raman signals would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene ring would produce a strong and sharp signal, typically around 800-850 cm⁻¹. Other C=C stretching modes would also be prominent.

C-Br Stretch: The C-Br stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum, expected in the 500-700 cm⁻¹ range. nih.gov

Carbonyl C=O Stretch: The carbonyl stretch is also Raman active, though typically weaker than in the FTIR spectrum.

Together, FTIR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to an excited state. The chromophore in this compound is the hydroxyphenyl ketone moiety. Two main types of electronic transitions are expected for this system:

π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron system of the benzene ring and the carbonyl group. For substituted acetophenones and propiophenones, these typically result in strong absorption bands in the range of 240-280 nm. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted propiophenone.

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. This transition typically appears as a weaker, longer-wavelength shoulder or a distinct band, often above 300 nm for aromatic ketones.

Studies on similar compounds like p-hydroxyacetophenone show characteristic absorption peaks that support these assignments. researchgate.net

| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Aromatic Ring & Carbonyl | ~240 - 280 | High |

| n → π | Carbonyl Group | >300 | Low |

Photophysical Studies (e.g., Fluorescence, Phosphorescence)

Photophysical studies investigate the fate of a molecule after it absorbs light, including processes like fluorescence and phosphorescence.

Fluorescence: This is the rapid emission of a photon from an excited singlet state. Aromatic ketones, however, are generally known to have very weak fluorescence. nii.ac.jp The energy of the n→π* transition is typically lower than that of the π→π* transition, and the n→π* excited state often leads to inefficient fluorescence. libretexts.org

Phosphorescence: This is the much slower emission of a photon from an excited triplet state. Aromatic ketones are well-known for undergoing efficient intersystem crossing from the excited singlet state to the triplet state. acs.orgacs.org Consequently, they often exhibit phosphorescence, especially at low temperatures in a rigid matrix. The presence of the heavy bromine atom in this compound is expected to further enhance the rate of intersystem crossing (the "heavy-atom effect"), which would likely quench any weak fluorescence and promote phosphorescence. libretexts.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound has not been specifically reported, the structure of the closely related compound 2-Bromo-1-(4-hydroxyphenyl)ethanone provides valuable insight. This related molecule differs only by the absence of a methyl group on the alpha-carbon.

The crystallographic study of 2-Bromo-1-(4-hydroxyphenyl)ethanone reveals key structural features that are likely to be shared with the target compound:

The molecule consists of a planar phenyl ring.

In the crystal lattice, molecules are linked into chains by intermolecular O—H···O hydrogen bonds between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule.

This hydrogen bonding is a critical feature that dictates the supramolecular assembly in the solid state. It is highly probable that this compound would exhibit similar hydrogen-bonding motifs.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.057(3) |

| b (Å) | 17.436(5) |

| c (Å) | 9.033(3) |

| β (°) | 94.788(5) |

| Volume (ų) | 1576.9(8) |

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its dynamic behavior. These methods provide a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the geometric and electronic properties of molecules. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without relying on empirical data.

For this compound, these calculations begin with an initial guess of the molecular geometry, which is then systematically optimized to find the lowest energy state (the ground state). This process yields precise values for bond lengths (e.g., C-C, C=O, C-Br, O-H) and angles, providing the most stable molecular structure. While specific DFT studies on this exact molecule are not prevalent in published literature, analysis of similar compounds shows that methods like B3LYP with a basis set such as 6-311++G(d,p) are standard for achieving reliable geometric parameters. tandfonline.comresearchgate.netnih.gov

Table 1: Overview of Quantum Chemical Methods

| Method Type | Description | Common Functionals/Levels | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | A method of quantum mechanics that models the electronic structure of many-body systems based on the electron density. | B3LYP, M06-2X, PBE | Geometry optimization, frequency calculations, electronic properties. |

| Ab Initio | A class of methods that solve the Schrödinger equation from first principles, without experimental parameters. | Hartree-Fock (HF), Møller–Plesset (MP2) | High-accuracy energy calculations, benchmarking for DFT. |

Conformational Isomerism and Energy Barriers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, key rotations would occur around the C-C single bonds of the propanone side chain and the bond connecting the carbonyl carbon to the phenyl ring.

A potential energy surface (PES) scan is performed computationally to explore conformational isomerism. This involves systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting energy profile reveals low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. Understanding these barriers is crucial for predicting the molecule's flexibility and the relative populations of different conformers at a given temperature. For similar phenolic compounds, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. mdpi.comresearchgate.net

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods illuminate the electronic landscape of a molecule, which is key to understanding its chemical behavior. Reactivity descriptors derived from these calculations help predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. tandfonline.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be centered on the α,β-unsaturated ketone system, which includes the carbonyl group. The presence of the electron-withdrawing bromine atom would also influence the energies and distributions of these orbitals.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. This map is invaluable for identifying sites prone to electrophilic and nucleophilic attack. nih.gov

The typical color scheme is:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. A positive potential (blue) would be expected around the hydroxyl hydrogen atom and potentially the carbon atom of the carbonyl group, identifying them as electrophilic sites. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer, Hyperconjugation, and Molecular Stability

The key aspect of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In this compound, significant interactions would include:

Hyperconjugation: Delocalization of electron density from the lone pairs of the oxygen and bromine atoms into adjacent antibonding orbitals (e.g., π* of the C=O bond or the phenyl ring).

Intramolecular Charge Transfer (ICT): The movement of charge from the electron-donating hydroxyphenyl group to the electron-accepting carbonyl group, which stabilizes the molecule through resonance.

These NBO calculations quantify the delocalization of electrons, confirming the electronic effects that contribute to the molecule's stability and reactivity. tandfonline.comresearchgate.net

Spectroscopic Property Simulations

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral properties of molecules. By simulating spectra, researchers can assign experimental bands, understand electronic transitions, and gain insight into molecular structure and bonding.

Theoretical Prediction of Vibrational (IR, Raman) Spectra

Theoretical vibrational analysis is typically performed using Density Functional Theory (DFT) methods, often with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). After optimizing the molecule's geometry to find its lowest energy state, frequency calculations are performed. These calculations yield the vibrational modes of the molecule, which correspond to the absorption peaks in Infrared (IR) and Raman spectra. The output includes the frequency (in cm⁻¹), IR intensity, and Raman activity for each mode. This theoretical data is crucial for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, or twisting of functional groups.

Simulation of Electronic (UV-Vis) Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited states of molecules. This approach is used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by predicting the electronic transitions between molecular orbitals. The calculations provide key information such as the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength, which relates to the intensity of the absorption band. These simulations help in understanding the electronic structure and can be correlated with experimental spectra to confirm molecular identity and electronic properties.

Thermochemical and Thermodynamic Calculations

These calculations predict the stability and reactivity of a molecule based on fundamental thermodynamic principles.

Determination of Enthalpy, Entropy, and Gibbs Free Energy

Using the results from DFT frequency calculations, it is possible to determine key thermodynamic properties of a molecule at a given temperature. Important parameters include:

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the system's disorder or randomness.

Gibbs Free Energy (G): A value that combines enthalpy and entropy to predict the spontaneity of a process (G = H - TS).

These values are crucial for understanding the stability of the molecule and predicting the feasibility of reactions it might undergo.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry allows for the exploration of potential chemical reaction pathways. A transition state (TS) is a high-energy, transient configuration that molecules pass through as they transform from reactants to products. By mapping the potential energy surface, researchers can identify the structure of the transition state and calculate the activation energy barrier. This analysis is fundamental for understanding reaction mechanisms, kinetics, and predicting the likelihood and speed of different chemical transformations.

Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Organic molecules with specific electronic features, like donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. Computational methods, typically DFT, are used to calculate key NLO parameters like polarizability (α) and the first-order hyperpolarizability (β). Molecules with high hyperpolarizability are of interest for applications in optoelectronics, including optical switching and data storage.

Computational Chemistry and Theoretical Investigations

Calculation of Molecular Hyperpolarizabilities

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical investigations into the molecular hyperpolarizabilities of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. To date, no published studies appear to have focused on the calculation of the first-order (β) or second-order (γ) hyperpolarizabilities for this particular compound using quantum chemical methods such as Density Functional Theory (DFT) or other ab initio techniques.

While computational studies on the nonlinear optical (NLO) properties of related aromatic ketones, such as various substituted acetophenones and chalcones, are present in the literature, these findings cannot be directly extrapolated to this compound due to the unique structural and electronic contributions of its specific substituent groups—the hydroxyl, bromo, and methyl groups. The calculation of molecular hyperpolarizabilities is highly sensitive to molecular geometry, electron distribution, and intramolecular charge transfer characteristics, all of which are distinct for each unique chemical entity.

Consequently, there are no detailed research findings or data tables of calculated hyperpolarizability tensor components, total hyperpolarizability values, or related NLO properties to report for this compound at this time. Such an investigation would be a novel area of research, requiring dedicated computational analysis to determine its potential for applications in nonlinear optics.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate for Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The structural framework of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is embedded in numerous biologically active compounds, establishing it as a critical starting material for pharmaceutical development. The α-bromo-propiophenone core is particularly significant for its ability to undergo various transformations to build molecular complexity.

The reactivity of the α-bromoketone functionality is central to its role in constructing elaborate molecular architectures. The carbon atom bearing the bromine is highly electrophilic, making it a prime target for nucleophilic attack and the formation of new carbon-carbon bonds, a fundamental process in extending a molecule's carbon skeleton.

Furthermore, the carbon alpha to the carbonyl group is a prochiral center. Substitution of the bromine atom by a nucleophile leads to the formation of a new chiral center. For a compound with n chirality centers, the maximum number of stereoisomers is 2n. libretexts.org This feature is of paramount importance in pharmaceutical synthesis, where the specific stereochemistry of a molecule is often crucial for its therapeutic efficacy. The synthesis of adrenaline-type drugs, for instance, relies on intermediates with similar structural motifs. nih.govresearchgate.net While specific stereoselective reactions starting from this compound are not extensively detailed in the available literature, the potential for developing chiral APIs is inherent in its structure.

Key Reaction Potentials for Skeleton Construction:

Alkylation: Reaction with carbon nucleophiles such as enolates or organometallic reagents (e.g., Grignard or organocuprate reagents) can be used to introduce new alkyl or aryl groups.

Coupling Reactions: Participation in various named reactions, such as the Favorskii rearrangement or reactions with metal catalysts, can lead to significant structural reorganization and complexity.

The dual reactivity of this compound allows for the strategic introduction of functional groups known to be important for biological activity (pharmacophores).

The α-Bromo Position: The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of nitrogen, oxygen, and sulfur-containing functional groups, which are ubiquitous in pharmaceuticals. For example, reaction with primary or secondary amines introduces amino groups, a key step in the synthesis of many APIs.

The Ketone Group: The carbonyl group can be reduced to a secondary alcohol, which can introduce a new chiral center and a hydrogen-bond donor/acceptor site. It can also be converted to other functionalities like imines or hydrazones, or used in olefination reactions.

The Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can modulate a drug's solubility, metabolic stability, and binding affinity. It also directs electrophilic aromatic substitution to the positions ortho to it on the phenyl ring.

Development of Novel Materials and Specialty Chemicals

The reactivity of this compound extends beyond pharmaceuticals into the realm of materials science, where it can serve as a precursor for organic materials with interesting electronic and optical properties.

While specific examples are not prevalent, the chemical structure of this compound contains the necessary components—a phenolic ring and reactive handles—to be considered a potential precursor for chromophoric systems. The hydroxyphenyl group is a common feature in azo dyes and other colorants. The reactive bromo and keto groups could be used to link the molecule to other conjugated systems or polymer backbones, allowing for the tuning of optical properties such as absorption and fluorescence. Its potential is recognized in catalogs that list it under categories like "Organic Pigments" and "Optical Materials". bldpharm.com

A significant application in materials science is the use of substituted α-bromopropiophenones in the synthesis of 1,3-dithiol-2-ylidene derivatives. researchgate.net These sulfur-containing heterocycles are important precursors for tetrathiafulvalenes (TTF), a class of organic molecules known for their use in creating conductive and semiconductive materials. researchgate.net

The synthesis involves the reaction of the α-bromoketone with salts of dithiocarbamic acids to form 1,3-dithiol-2-ylium cations. These intermediates can then react with various methylene-active compounds to yield the final 1,3-dithiol-2-ylidene derivatives. researchgate.net This chemistry highlights the role of this compound as a building block for complex, functional organic materials. Five-membered 1,3-dithia heterocycles are structural fragments in compounds that possess important electronic and optical properties. researchgate.net

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. α-Haloketones are among the most valuable synthons for constructing these ring systems due to their ability to react with a wide range of dinucleophilic reagents. This compound is an ideal substrate for such transformations.